molecular formula C8H5F7O B6326335 2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone CAS No. 18448-22-1

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone

Cat. No. B6326335
CAS RN: 18448-22-1
M. Wt: 250.11 g/mol
InChI Key: LBHYSZIIZWYYMT-UHFFFAOYSA-N
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Description

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone (2-Allyl-HFCP) is an organic compound with the molecular formula C7H5F7O. It is a colorless liquid with a low boiling point of -38.5°C. 2-Allyl-HFCP has been studied extensively due to its unique properties, which make it an ideal starting material for the synthesis of a variety of organic compounds. The compound has been used in a wide range of applications, including drug synthesis, chemical engineering, and material science.

Scientific Research Applications

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of drugs, including antibiotics and antifungals. It has also been used as a reagent for the synthesis of polymers and as a starting material for the synthesis of organic compounds. Additionally, 2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone has been used in the synthesis of biodegradable polymers, which have applications in the medical and pharmaceutical industries.

Mechanism of Action

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone is a reactive compound and its reaction mechanism is not well understood. However, it is known that the compound undergoes a nucleophilic substitution reaction with an electron-rich species, such as an alcohol, aldehyde, or ketone. This reaction results in the formation of a carbocation intermediate, which is then attacked by an allyl group, resulting in the formation of 2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone.
Biochemical and Physiological Effects
2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone is known to have a number of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, and it has been used in the treatment of arthritis and other inflammatory conditions. Additionally, 2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone has been shown to have an anti-cancer effect, and it has been used in the treatment of a variety of types of cancer.

Advantages and Limitations for Lab Experiments

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively stable compound, which makes it easier to handle and store. Additionally, it is a relatively inexpensive starting material, which makes it an attractive option for laboratory experiments. One of the main limitations is that it is a reactive compound, which can make it difficult to control the reaction conditions. Additionally, it is a relatively toxic compound, which can be hazardous to handle in the laboratory.

Future Directions

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone has a wide range of potential applications in the future. One potential application is in the development of new drug delivery systems. The compound could be used as a starting material for the synthesis of biodegradable polymers, which could be used to deliver drugs to specific sites in the body. Additionally, the compound could be used in the development of new materials for use in medical and pharmaceutical applications. Finally, the compound could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone can be synthesized by a variety of methods. One of the most common methods is the Friedel-Crafts reaction. This reaction involves the reaction of an alkyl halide with an aldehyde or ketone in the presence of an acid catalyst. The reaction produces a carbocation intermediate, which is then attacked by an allyl group, resulting in the formation of 2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone. Other methods of synthesis include the reaction of an alkyl halide with an aldehyde or ketone in the presence of a Lewis acid catalyst, or the reaction of an alkyl halide with an allylic alcohol in the presence of a base.

properties

IUPAC Name

2,2,3,3,4,4,5-heptafluoro-5-prop-2-enylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F7O/c1-2-3-5(9)4(16)6(10,11)8(14,15)7(5,12)13/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHYSZIIZWYYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(C(=O)C(C(C1(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone

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